4-bromo-1-ethyl-N-(2-methyl-5-nitrophenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a nitro-substituted phenyl group at the N-position of the pyrazole ring The carboxamide group is attached to the 5th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-N-(2-methyl-5-nitrophenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Nitration and Carboxamide Formation: The nitro group can be introduced through nitration of the phenyl ring using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on various biological systems, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-N-(2-methyl-5-nitrophenyl)-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitro group may play a role in redox reactions, while the bromine atom and ethyl group may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the ethyl and nitro-substituted phenyl groups.
4-Iodopyrazole: Similar structure but with an iodine atom instead of bromine.
3-Bromopyrazole: Similar structure but with the bromine atom at the 3rd position.
Uniqueness
4-Bromo-1-ethyl-N-{5-nitro-2-methylphenyl}-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro-substituted phenyl group and the carboxamide moiety distinguishes it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct chemical reactivity.
Properties
Molecular Formula |
C13H13BrN4O3 |
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Molecular Weight |
353.17 g/mol |
IUPAC Name |
4-bromo-2-ethyl-N-(2-methyl-5-nitrophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O3/c1-3-17-12(10(14)7-15-17)13(19)16-11-6-9(18(20)21)5-4-8(11)2/h4-7H,3H2,1-2H3,(H,16,19) |
InChI Key |
MPFMIFFTLBLJEZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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